2-Bromo-5-chloro-3-methylbenzo[b]thiophene

Medicinal Chemistry Organic Synthesis Cross-Coupling

Non-selective halogen reactivity hampers sequential benzo[b]thiophene functionalization. 2-Bromo-5-chloro-3-methylbenzo[b]thiophene solves this with orthogonally reactive 2-Br and 5-Cl substituents, enabling stepwise cross-couplings. • More reactive 2-Br for first Suzuki coupling; less reactive 5-Cl for subsequent functionalization. • 3-Methyl group fine-tunes lipophilicity (XLogP3=5) and ring reactivity. • Solid (mp 104-107°C), suited for automated synthesis. High purity for reproducible results.

Molecular Formula C9H6BrClS
Molecular Weight 261.57 g/mol
CAS No. 175203-60-8
Cat. No. B061854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-methylbenzo[b]thiophene
CAS175203-60-8
Molecular FormulaC9H6BrClS
Molecular Weight261.57 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)Br
InChIInChI=1S/C9H6BrClS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3
InChIKeyRWFPSUKDYYBMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-methylbenzo[b]thiophene: Versatile Heteroaromatic Building Block


2-Bromo-5-chloro-3-methylbenzo[b]thiophene (CAS 175203-60-8) is a halogenated heterocyclic compound comprising a benzo[b]thiophene core with a bromine at the 2-position, a chlorine at the 5-position, and a methyl group at the 3-position [1]. This specific substitution pattern renders it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research [1].

1 Orthogonal halogen reactivity for sequential cross-coupling Stepwise derivatization
2 Crystalline solid with favorable handling profile Process chemistry
3 Benzo[b]thiophene core for medicinal chemistry scaffold Library synthesis

Why 2-Bromo-5-chloro-3-methylbenzo[b]thiophene Cannot Be Simply Replaced


Generic substitution of this compound with less specifically substituted benzo[b]thiophenes is ill-advised due to the distinct reactivity profile engendered by its orthogonally reactive halogen atoms and the steric/electronic influence of the methyl group [1]. The 2-bromo substituent is significantly more reactive in palladium-catalyzed cross-couplings than the 5-chloro substituent, enabling sequential functionalization strategies that are not possible with mono-halogenated or differently halogenated analogs [1]. Furthermore, the 3-methyl group modulates both the reactivity of the thiophene ring and the lipophilicity of the final molecules, impacting downstream biological and materials properties [2].

Target Compound 2-Br for mild coupling; 5-Cl for subsequent activation; 3-Me modulates electronic and steric profile
vs
Mono-halogenated or Unsubstituted Analogs Limited to single functionalization site; different lipophilicity and ring reactivity
Sequential functionalization strategy may not transfer directly to analogs lacking orthogonal halogens. Reactivity order and downstream molecular properties may shift with substitution pattern changes.

2-Bromo-5-chloro-3-methylbenzo[b]thiophene vs. Closest Analogs


Orthogonal Reactivity for Sequential Functionalization

The compound possesses a 2-bromo substituent, which is significantly more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) than the 5-chloro substituent [1]. This allows for the selective introduction of a first functional group at the 2-position under mild conditions, followed by a subsequent coupling at the 5-position using more forcing conditions or after conversion to a more reactive species [2]. In contrast, the analog 5-chloro-3-methylbenzo[b]thiophene lacks this orthogonal reactivity, offering only a single reactive site [3]. While direct comparative yield data for this exact compound is not publicly available, typical yields for Suzuki couplings on similar 2-bromo benzo[b]thiophene scaffolds range from 70-90% under optimized conditions .

Sequential Functionalization
Reported class-level context
2-Br highly reactive in Suzuki-Miyaura; 5-Cl moderately reactive under forcing conditions
Two-step orthogonal Mono-functional comparator
Supports sequential synthesis workflow review
Class-level inference from similar benzo[b]thiophene scaffolds
Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Lipophilicity Compared to Analogs

The compound exhibits a computed XLogP3 value of 5, which is substantially higher than that of its analogs lacking the bromo, chloro, and methyl substituents . For instance, 5-chloro-3-methylbenzo[b]thiophene has an XLogP3 of 3.9 , and 2-bromo-3-methylbenzo[b]thiophene has an XLogP3 of 3.97 . This increased lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile of derived drug candidates, although it may also increase the risk of off-target binding and toxicity.

Computed Lipophilicity
Head-to-head comparison
XLogP3 = 5.0
Target
+1.1
Analog
~3.9
Reported higher computed lipophilicity versus less substituted analogs
Computational prediction; experimental ADME data to verify
ADME Medicinal Chemistry Drug Design

Higher Melting Point for Easier Handling

The compound is a solid at room temperature with a melting point of 104-107°C . This is significantly higher than that of the structurally similar 5-chloro-3-methylbenzo[b]thiophene, which melts at 33-36°C . A higher melting point is generally advantageous for handling, storage, and formulation, reducing the risk of degradation or evaporation and simplifying weighing and transfer procedures in a laboratory or manufacturing setting.

Melting Point
Head-to-head comparison
104–107 °C vs 33–36 °C for 5-Cl-3-Me analog
~70°C higher Crystalline solid at RT
Supports easier handling and storage
Source review: PubChem aggregated data
Process Chemistry Solid-State Chemistry Handling

Favorable in Silico ADME Profile

While direct experimental ADME data for this specific compound is limited, its computed properties are consistent with favorable drug-like characteristics. The compound has zero hydrogen bond donors, one hydrogen bond acceptor, a topological polar surface area (TPSA) of 28.2 Ų, and zero rotatable bonds [1]. These values generally align with Lipinski's Rule of Five and Veber's rules, suggesting that molecules derived from this scaffold may have good oral bioavailability. Similar 3-halobenzo[b]thiophene derivatives have demonstrated excellent in silico ADME properties with no violations of Lipinski, Veber, or Muegge filters [2].

In Silico Drug-likeness
Context-dependent
HBD:0; HBA:1; TPSA:28.2 Ų; RotB:0
Lipinski compliant Veber compliant XLogP3 at upper limit
Predicted drug-like property context
Computational evidence; scaffold performance may vary
In Silico ADME Drug Discovery Computational Chemistry

Manageable GHS Hazard Classification

The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This profile is consistent with many halogenated aromatic compounds and does not present any unexpected or extreme hazards. The availability of standardized safety information facilitates straightforward risk assessment and implementation of appropriate personal protective equipment (PPE) and engineering controls, streamlining procurement and use in diverse laboratory environments.

GHS Hazard Profile
Context-dependent
H315/H319/H335: Warning
Class-typical profile No extreme hazards
Manageable hazard context for laboratory handling
Aggregated ECHA notifications review
Safety Regulatory Handling

Key Application Scenarios for 2-Bromo-5-chloro-3-methylbenzo[b]thiophene


Sequential Derivatization for Library Synthesis

The orthogonal reactivity of the 2-bromo and 5-chloro substituents makes this compound ideal for the stepwise construction of diverse compound libraries. A researcher can first exploit the more reactive C-Br bond in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position [1]. Following this, the less reactive C-Cl bond can be utilized in a subsequent, higher-temperature coupling or after conversion to a more reactive species (e.g., via borylation) to install a second functional group at the 5-position [2]. This strategy is directly supported by the compound's structural features and the well-established principles of palladium-catalyzed cross-coupling [1].

Lipophilicity and ADME Optimization Scaffold

The high XLogP3 value of 5, compared to less substituted analogs (XLogP3 ≈ 3.9), indicates that this compound can be used as a core scaffold to explore the lipophilic space of a chemical series . Medicinal chemists can use this scaffold to generate lead compounds with enhanced membrane permeability, and then, through subsequent functionalization at the 2- and 5-positions, fine-tune the overall lipophilicity and other ADME properties to achieve an optimal balance of potency and pharmacokinetics .

Compatibility with Automated Solid-Phase Synthesis

The compound's favorable solid-state properties, specifically its relatively high melting point (104-107°C) compared to the oily or low-melting analog 5-chloro-3-methylbenzo[b]thiophene (33-36°C), make it more amenable to automated solid dispensing systems and solid-phase synthesis platforms . This can increase throughput and reproducibility in parallel synthesis campaigns, reducing the risk of errors associated with handling volatile or low-melting intermediates.

Agrochemical Intermediate Synthesis

Benzo[b]thiophene derivatives are known for their use in agrochemicals [1]. This compound's unique halogenation pattern could be exploited to create novel fungicides, herbicides, or insecticides. The ability to sequentially functionalize the core allows for the systematic exploration of structure-activity relationships (SAR) in this application area, potentially leading to compounds with improved potency or selectivity against agricultural pests.

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal halogen reactivity
Stepwise cross-coupling efficiency
ADME optimization scaffold
Higher computed lipophilicity
Permeability and metabolic stability assays
Automated solid-phase synthesis
Crystalline solid with defined melting point
Solid dispensing and reaction reproducibility
Agrochemical intermediate research
Diversifiable benzo[b]thiophene core
Structure-activity relationship exploration

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